molecular formula C19H18Cl3NO2 B14145295 WW6D984Dpy CAS No. 152125-09-2

WW6D984Dpy

Cat. No.: B14145295
CAS No.: 152125-09-2
M. Wt: 398.7 g/mol
InChI Key: XTBPVXNRDRWQNN-ZDUSSCGKSA-N
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Description

WW6D984Dpy, also known as NNC-22-0215, is a compound with the molecular formula C19H18Cl3NO2 and a molecular weight of 398.711. It is a stereochemically defined molecule with one stereocenter. The compound is characterized by its complex structure, which includes a benzazepine core and multiple chlorine substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WW6D984Dpy involves multiple steps, starting with the preparation of the benzazepine core. This core is then functionalized with chlorine atoms and other substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

WW6D984Dpy undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzazepine core .

Scientific Research Applications

WW6D984Dpy has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WW6D984Dpy involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to WW6D984Dpy include other benzazepine derivatives with chlorine substitutions. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry .

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

152125-09-2

Molecular Formula

C19H18Cl3NO2

Molecular Weight

398.7 g/mol

IUPAC Name

(5S)-8-chloro-5-(5,6-dichloro-2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C19H18Cl3NO2/c1-23-4-2-10-6-14(20)16(24)8-12(10)13(9-23)17-18(22)15(21)7-11-3-5-25-19(11)17/h6-8,13,24H,2-5,9H2,1H3/t13-/m0/s1

InChI Key

XTBPVXNRDRWQNN-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=C4C(=CC(=C3Cl)Cl)CCO4)O)Cl

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=C4C(=CC(=C3Cl)Cl)CCO4)O)Cl

Origin of Product

United States

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